tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate
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Overview
Description
Tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate is a complex organic compound characterized by multiple functional groups, including ester, ether, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as esterification, amidation, and etherification. Key steps include:
Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts to form esters.
Amidation: Forming amides by reacting carboxylic acids or their derivatives with amines.
Etherification: Creating ethers by reacting alcohols with alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether and amine groups, leading to the formation of oxides and nitroso compounds.
Reduction: Reduction reactions can target the ester and amide groups, converting them into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester and ether sites, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids and nitroso compounds, while reduction could produce primary alcohols and amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may have potential applications in drug development due to its structural complexity and functional diversity. It could serve as a lead compound for designing inhibitors or activators of specific biological pathways.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for specialty chemicals with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets could include proteins involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-methoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate
- tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate
Uniqueness
The unique combination of functional groups in tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate distinguishes it from similar compounds. The presence of the ethoxyphenyl group, in particular, may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound tert-butyl 2-[[[2S]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate is a complex organic molecule with significant potential in pharmacological applications. Its intricate structure suggests various biological activities, particularly in the context of drug development and therapeutic interventions.
The molecular formula of the compound is C46H62N8O6, with a molecular weight of approximately 823.034 g/mol. The compound features multiple functional groups, including amine and ester linkages, which may contribute to its biological activity.
Research indicates that compounds similar to tert-butyl 2-[[[2S]-... exhibit interactions with various biological targets, including lysosomal enzymes and phospholipases. For instance, inhibition of lysosomal phospholipase A₂ (PLA₂) has been noted as a critical mechanism through which cationic amphiphilic drugs induce phospholipidosis, a condition characterized by abnormal accumulation of phospholipids within lysosomes .
Inhibition of Lysosomal Phospholipase A₂
The inhibition of PLA₂ has been linked to the pharmacological effects of several compounds:
- Mechanisms : This includes competitive binding to liposomes, interference with enzyme-lipid interactions, and disruption of lysosomal trafficking .
- Case Studies : A study highlighted that certain compounds with structural similarities to our target compound demonstrated significant inhibition of PLA₂ activity, suggesting a predictive model for assessing drug-induced phospholipidosis .
Biological Activity Data
Activity | Value | Reference |
---|---|---|
Inhibition of PLA₂ | IC₅₀ < 1 μM | |
Lipid accumulation in macrophages | Observed | |
Cytotoxicity (in vitro) | Varies (specific assays) |
Case Studies and Research Findings
- Pharmacological Profile : A study on related compounds indicated that those with similar structural motifs showed promise in treating conditions associated with phospholipid metabolism disorders. The ability to inhibit PLA₂ was particularly noted as a beneficial trait for drug candidates targeting inflammatory diseases .
- Toxicological Assessment : The biological activity profile also included assessments for potential toxicity due to phospholipid accumulation. Compounds that inhibited PLA₂ were monitored for their effects on cellular viability and lipid homeostasis in various cell lines .
- Therapeutic Applications : Given its mechanism of action, tert-butyl 2-[[[2S]-... could be explored for applications in treating diseases linked to lysosomal dysfunctions, including certain neurodegenerative disorders where lipid metabolism is disrupted.
Properties
Molecular Formula |
C43H73N3O11 |
---|---|
Molecular Weight |
808.1 g/mol |
IUPAC Name |
tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C43H73N3O11/c1-17-52-33-20-18-31(19-21-33)24-32(46(29-37(50)56-42(11,12)13)30-38(51)57-43(14,15)16)25-44(26-34(47)53-39(2,3)4)22-23-45(27-35(48)54-40(5,6)7)28-36(49)55-41(8,9)10/h18-21,32H,17,22-30H2,1-16H3/t32-/m0/s1 |
InChI Key |
JCTJIOBGZBNJPQ-YTTGMZPUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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